molecular formula C5H9F3N2O B8105183 (S)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide

(S)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide

Cat. No.: B8105183
M. Wt: 170.13 g/mol
InChI Key: OONGGRJKKUZEPO-VKHMYHEASA-N
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Description

(S)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide is a chiral amine compound with significant applications in various fields of scientific research. Its unique structure, featuring a trifluoromethyl group, makes it an interesting subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide typically involves the reaction of (S)-2-aminopropanol with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary or secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetamides, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    ®-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide: The enantiomer of the compound, with different stereochemistry.

    N-(2-Aminopropyl)-acetamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    N-(2-Aminopropyl)-2,2,2-trifluoroethanol: Contains a hydroxyl group instead of an amide group.

Uniqueness

(S)-N-(2-Aminopropyl)-2,2,2-trifluoroacetamide is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances its stability, lipophilicity, and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-[(2S)-2-aminopropyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2O/c1-3(9)2-10-4(11)5(6,7)8/h3H,2,9H2,1H3,(H,10,11)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONGGRJKKUZEPO-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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